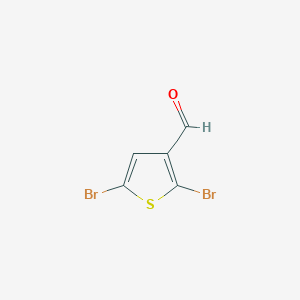

2,5-Dibromothiophene-3-carbaldehyde

Description

BenchChem offers high-quality 2,5-Dibromothiophene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromothiophene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dibromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJBDOWMZMXKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356031 | |

| Record name | 2,5-dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-69-7 | |

| Record name | 2,5-dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,5-Dibromothiophene-3-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dibromothiophene-3-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis. Its trifunctional nature—an electrophilic aldehyde and two versatile carbon-bromine bonds at positions amenable to cross-coupling—renders it an exceptionally valuable precursor for a diverse range of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory practice. We will explore its utility in constructing conjugated polymers for organic electronics and as a scaffold in medicinal chemistry, supported by detailed experimental protocols and mechanistic rationale.

Introduction

Thiophene-based compounds are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] 2,5-Dibromothiophene-3-carbaldehyde (also known as 2,5-Dibromo-3-formylthiophene) has emerged as a particularly strategic intermediate.[2] The aldehyde group serves as a handle for chain extension and functional group interconversion, while the two bromine atoms, positioned at the α-positions of the thiophene ring, exhibit differential reactivity, enabling selective and sequential functionalization. This unique structural arrangement allows for the precise construction of π-conjugated systems and complex molecular architectures, making it a molecule of significant interest in materials science and drug discovery.[3][4]

Core Physicochemical and Safety Data

A thorough understanding of a reagent's fundamental properties is a prerequisite for its safe and effective use in any experimental setting.

Physical and Chemical Properties

The key properties of 2,5-Dibromothiophene-3-carbaldehyde are summarized below. This data is essential for reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 1193-69-7 | [2][5] |

| Molecular Formula | C₅H₂Br₂OS | [2][5] |

| Molecular Weight | 269.94 g/mol | [2][5] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 75-79 °C | |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |

Safety and Handling

2,5-Dibromothiophene-3-carbaldehyde is classified as toxic if swallowed and causes serious eye irritation.[5] Proper handling is crucial to ensure laboratory safety.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[5]

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

In case of eye contact, rinse cautiously with water for several minutes.[5]

-

If swallowed, seek immediate medical attention.[5]

-

Store locked up in a cool, dry, and dark place under an inert atmosphere.[6]

-

Synthesis and Characterization

The most reliable and common method for preparing 2,5-Dibromothiophene-3-carbaldehyde is the formylation of 2,5-dibromothiophene.

Primary Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heterocyclic compounds.[9][10] In this case, 2,5-dibromothiophene is the substrate.

Mechanism Insight: The reaction proceeds via the in situ formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10] This electrophilic species is then attacked by the electron-rich thiophene ring at the C3 position, which is activated by the two electron-donating bromine atoms (via lone pair donation) and is sterically accessible. A subsequent hydrolysis step during aqueous workup yields the final aldehyde product.[9] This method is favored due to its high regioselectivity and generally good yields.[3][11]

Caption: Vilsmeier-Haack formylation of 2,5-dibromothiophene.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF. Causality Note: This addition is exothermic and slow addition is critical to control the temperature and prevent side reactions. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2,5-dibromothiophene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Causality Note: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde.

-

Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step.

| Data Type | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~10.0-10.2 ppm (s, 1H, -CHO), δ ~7.5-7.7 ppm (s, 1H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~182 ppm (CHO), δ ~145 ppm (C-CHO), δ ~132 ppm (C-H), δ ~120 ppm (C-Br), δ ~115 ppm (C-Br) |

| IR (KBr, cm⁻¹) | ~1670-1690 (C=O stretch of aldehyde), ~2820, ~2720 (C-H Fermi doublets of aldehyde) |

| Mass Spec (EI) | m/z ~270 (M⁺), showing a characteristic isotopic pattern for two bromine atoms. |

(Note: Exact peak positions can vary slightly depending on the solvent and instrument used. Spectroscopic data can be found on databases like ChemicalBook).[12]

Chemical Reactivity and Synthetic Utility

The synthetic power of 2,5-Dibromothiophene-3-carbaldehyde stems from its three distinct reactive sites. This allows for a modular approach to building complex molecules.

Caption: Key reactive sites of 2,5-Dibromothiophene-3-carbaldehyde.

Reactions at the Aldehyde Group

The aldehyde functionality is a classic electrophilic site, readily participating in a variety of transformations.

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is a powerful tool for forming carbon-carbon double bonds, typically with high E-stereoselectivity.[13][14] It involves reacting the aldehyde with a stabilized phosphonate carbanion.[13] This is particularly useful for extending the π-conjugated system of the thiophene ring.[15]

Detailed Protocol: HWE Reaction

-

Reagent Preparation: In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Add a trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise at 0°C. Causality Note: The phosphonate is deprotonated by the strong base (NaH) to form the nucleophilic phosphonate carbanion (ylide). Hydrogen gas is evolved. Stir for 30 minutes at 0°C.

-

Aldehyde Addition: Dissolve 2,5-Dibromothiophene-3-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting α,β-unsaturated ester via column chromatography.

Reactions at the Carbon-Bromine Bonds: Cross-Coupling

The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. This is the most common strategy for incorporating this thiophene unit into larger polymeric or discrete molecular systems.[3]

Suzuki Cross-Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is one of the most versatile C-C bond-forming reactions.[16][17] The reactivity of the two bromine atoms can often be controlled. The C5-Br bond is generally more reactive than the C2-Br bond due to steric hindrance from the adjacent aldehyde group at C3. This allows for selective mono-functionalization at C5, followed by a subsequent coupling at C2 if desired.[18]

Caption: General workflow for a selective Suzuki cross-coupling reaction.

Detailed Protocol: Selective Suzuki Coupling at C5

-

Setup: To a Schlenk flask, add 2,5-Dibromothiophene-3-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq.).

-

Solvent & Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: The removal of oxygen is critical as O₂ can oxidatively deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir vigorously until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the 5-aryl-2-bromothiophene-3-carbaldehyde.

Applications in Research and Development

The synthetic versatility of 2,5-Dibromothiophene-3-carbaldehyde makes it a valuable precursor in several high-impact research areas.

-

Organic Electronics: As a thiophene-based monomer, it is extensively used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3] The ability to precisely functionalize the C2, C5, and C3 positions allows for fine-tuning of the electronic properties (e.g., HOMO/LUMO levels), solubility, and solid-state packing of the resulting polymers.[3][19]

-

Medicinal Chemistry: The thiophene nucleus is a known bioisostere of the benzene ring and is present in many approved drugs. This aldehyde serves as a starting material for constructing complex heterocyclic systems with potential biological activity.[4][11] It can be used to synthesize novel compounds for screening in anticancer, anti-inflammatory, and antimicrobial assays.[1][4]

Conclusion

2,5-Dibromothiophene-3-carbaldehyde is more than just a chemical reagent; it is a strategic platform for molecular design. Its well-defined reactivity at three distinct positions provides chemists with a reliable and modular tool for the synthesis of functional organic materials and complex bioactive molecules. A firm grasp of its synthesis, handling, and reaction profiles, particularly in olefination and palladium-catalyzed cross-coupling, empowers researchers to leverage its full synthetic potential. The protocols and mechanistic insights provided in this guide serve as a foundation for its effective application in the laboratory.

References

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 2,5-Dibromothiophene-3-carbaldehyde. Retrieved from [Link][5]

-

Hawkins, D. W., Iddon, B., Longthorne, D. S., & Rosyk, P. J. (1994). Synthesis of thieno-[2,3- b ]-, -[3,2- b ]- and -[3,4- b ]-thiophenes... Journal of the Chemical Society, Perkin Transactions 1, (18), 2541-2553. Retrieved from [Link][20]

-

Quinoline. (n.d.). 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers. Retrieved from [Link][11]

-

MySkinRecipes. (n.d.). 2,5-Dibromothiophene-3-carbaldehyde. Retrieved from [Link][4]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link][15]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][9]

-

PubMed Central (PMC). (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene.... Retrieved from [Link][16]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link][13]

-

ACS Publications. (2021). 2,5-Dibromothiophenes: Halogen Bond Involving Packing Patterns.... Retrieved from [Link][21]

-

ResearchGate. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene.... Retrieved from [Link][17]

-

Chem Help ASAP. (2020, March 28). Horner-Wadsworth-Emmons reaction. YouTube. Retrieved from [Link][22]

-

Taylor & Francis Online. (2021, January 20). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives.... Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link][14]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][10]

-

Royal Society of Chemistry. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers.... Retrieved from [Link][19]

-

SpectraBase. (n.d.). 2,5-Dibromothiophene. Retrieved from [Link][23]

-

NIH National Library of Medicine. (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Retrieved from [Link][18]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 2,5-Dibromothiophene-3-carboxaldehyde 97 1193-69-7 [sigmaaldrich.com]

- 3. Buy 2,5-Dibromothiophene-3-carbaldehyde | 1193-69-7 [smolecule.com]

- 4. 2,5-Dibromothiophene-3-carbaldehyde [myskinrecipes.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 1193-69-7|2,5-Dibromothiophene-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers in China - High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 12. 2,5-Dibromothiophene-3-carbaldehyde(1193-69-7) 1H NMR spectrum [chemicalbook.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig-Horner Reaction [organic-chemistry.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 20. Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiophene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. m.youtube.com [m.youtube.com]

- 23. spectrabase.com [spectrabase.com]

2,5-Dibromothiophene-3-carbaldehyde CAS number 1193-69-7

An In-depth Technical Guide to 2,5-Dibromothiophene-3-carbaldehyde (CAS: 1193-69-7)

Introduction: A Versatile Heterocyclic Building Block

2,5-Dibromothiophene-3-carbaldehyde is a trifunctional heterocyclic compound belonging to the thiophene family.[1] Its structure is characterized by a five-membered thiophene ring substituted with two bromine atoms at the 2 and 5 positions and a reactive carbaldehyde (formyl) group at the 3 position.[1] This unique arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis. The electron-rich thiophene core, coupled with the dual reactivity of the carbon-bromine bonds and the aldehyde, provides a powerful platform for constructing complex molecular architectures. Consequently, this compound has emerged as a critical precursor in the development of advanced materials for organic electronics and as a scaffold in medicinal chemistry.[1][2][3]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key characteristics of 2,5-Dibromothiophene-3-carbaldehyde are summarized below.

| Property | Value | Reference |

| CAS Number | 1193-69-7 | [1][4] |

| Molecular Formula | C₅H₂Br₂OS | [1][4] |

| Molecular Weight | 269.94 g/mol | [1][4] |

| Appearance | Solid; may appear as a colorless to light yellow powder or crystals. | [4][5] |

| Melting Point | 47-52 °C | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane). | [5] |

| SMILES | C1=C(SC(=C1C=O)Br)Br | [1][6] |

| InChI Key | GBJBDOWMZMXKCD-UHFFFAOYSA-N | [1][4] |

Spectroscopic data is crucial for identity confirmation and purity assessment. Key spectral features include:

-

¹H NMR (CDCl₃): Signals are expected for the aldehydic proton (~9.72 ppm) and the thiophene ring proton (~7.25 ppm).[7]

-

Mass Spectrometry: Analysis will show a characteristic isotopic pattern due to the presence of two bromine atoms.[1][8]

Synthesis and Purification: The Vilsmeier-Haack Approach

The most prevalent and efficient method for synthesizing 2,5-Dibromothiophene-3-carbaldehyde is the Vilsmeier-Haack formylation of 2,5-dibromothiophene.[1] This reaction is favored for its high regioselectivity and scalability.

Causality and Mechanism

The reaction proceeds via three key stages:

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic chloromethyleniminium ion (the Vilsmeier reagent).[1]

-

Electrophilic Aromatic Substitution: The electron-rich 2,5-dibromothiophene ring attacks the Vilsmeier reagent. The substitution occurs selectively at the 3-position, which is activated by the sulfur atom and less sterically hindered than the bromine-substituted positions.[1]

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[1]

Sources

- 1. Buy 2,5-Dibromothiophene-3-carbaldehyde | 1193-69-7 [smolecule.com]

- 2. 2,5-Dibromothiophene-3-Carbaldehyde | Chemical Properties, Safety Data, Uses & Supplier Information – Expert Guide [chemheterocycles.com]

- 3. biosynth.com [biosynth.com]

- 4. 2,5-Dibromothiophene-3-carbaldehyde(1193-69-7) 1H NMR spectrum [chemicalbook.com]

- 5. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. ossila.com [ossila.com]

- 8. 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers in China - High Purity Chemical Manufacturer [quinoline-thiophene.com]

Vilsmeier-Haack formylation of 2,5-dibromothiophene

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 2,5-Dibromothiophene

Abstract

This technical guide provides a comprehensive overview of the , a critical reaction for the synthesis of 2,5-dibromothiophene-3-carboxaldehyde. This aldehyde is a pivotal intermediate in the development of advanced organic materials and pharmaceutical compounds.[1][2][3] This document delves into the underlying reaction mechanism, provides a field-proven experimental protocol, discusses the causality behind procedural choices, and outlines methods for self-validation. It is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for this transformation.

Introduction: The Strategic Importance of Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4][5][6] It stands as a cornerstone of synthetic chemistry due to its reliability and the broad utility of the resulting aldehydes. The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic iminium salt known as the Vilsmeier reagent.[7][8][9]

The substrate, 2,5-dibromothiophene, is a readily available building block derived from the direct bromination of thiophene.[1][10] Its di-halogenated structure makes it an ideal precursor for creating complex molecular architectures through cross-coupling reactions, particularly in the synthesis of conjugated polymers for organic electronics and as a scaffold for pharmaceutical agents.[1][11]

This guide focuses on the regioselective formylation of 2,5-dibromothiophene to produce 2,5-dibromothiophene-3-carboxaldehyde, a key synthetic intermediate whose value lies in its trifunctional nature: a nucleophilic aldehyde and two electrophilic carbon-bromine sites ready for further elaboration.[3]

Reaction Mechanism and Regioselectivity

A thorough understanding of the reaction mechanism is paramount to achieving high yields and purity. The process can be dissected into three primary stages:

2.1. Formation of the Vilsmeier Reagent The reaction begins with the activation of DMF by phosphorus oxychloride. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, the active species known as the Vilsmeier reagent.[8][9][12] This step is exothermic and requires careful temperature control.

2.2. Electrophilic Aromatic Substitution The electron-rich thiophene ring of 2,5-dibromothiophene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[5][7] This attack temporarily disrupts the aromaticity of the thiophene ring.

2.3. Regioselectivity: The Decisive Factor In 2,5-dibromothiophene, the α-positions (C2 and C5) are blocked by bromine atoms. The Vilsmeier-Haack reaction, being an electrophilic substitution, must therefore occur at the vacant β-positions (C3 or C4). Due to the symmetry of the starting material, these two positions are chemically equivalent. The bromine atoms are electron-withdrawing through induction, which deactivates the ring compared to unsubstituted thiophene, but this is overcome by the potent electrophilicity of the Vilsmeier reagent. The formylation proceeds cleanly at the C3 (or C4) position.[2][13]

2.4. Aromatization and Hydrolysis A base, typically DMF from the reaction medium, abstracts a proton from the carbon where the Vilsmeier reagent has added, restoring the aromaticity of the thiophene ring and forming a new iminium salt intermediate.[5] During aqueous workup, this intermediate is readily hydrolyzed to yield the final product, 2,5-dibromothiophene-3-carboxaldehyde, along with dimethylamine and phosphoric acid byproducts.[7][8]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: The reaction pathway from reagents to the final aldehyde product.

Field-Validated Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks and clear endpoints.

3.1. Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dibromothiophene | >98% | Standard | Ensure dryness. |

| Phosphorus Oxychloride (POCl₃) | >99% | Standard | Highly corrosive and moisture-sensitive. Handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard | Use a freshly opened bottle or dried solvent. |

| Dichloromethane (DCM) | ACS Grade | Standard | For extraction. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Sol. | Standard | For neutralization. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard | For drying. |

| Silica Gel | 230-400 mesh | Standard | For column chromatography. |

| Round-bottom flask | --- | --- | Flame-dried before use. |

| Magnetic stirrer, Ice bath | --- | --- | --- |

| TLC plates (Silica gel) | --- | --- | --- |

3.2. Step-by-Step Methodology

-

Vilsmeier Reagent Preparation:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Causality: This addition is highly exothermic; slow, dropwise addition at 0 °C is critical to prevent degradation of the reagent and uncontrolled side reactions.[12] The formation of a solid white precipitate (the Vilsmeier reagent) is expected.

-

-

Formylation Reaction:

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.

-

Dissolve 2,5-dibromothiophene (1.0 equivalent) in a minimal amount of anhydrous DMF (~10 mL) and add it dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Causality: The deactivating effect of the bromine atoms necessitates heating to drive the electrophilic substitution to completion.[4]

-

-

In-Process Monitoring (Self-Validation):

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system (e.g., 9:1 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the aldehyde product should appear.

-

-

Workup and Neutralization:

-

Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

CRITICAL STEP: Very slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~200 g). This hydrolysis step is also exothermic.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

-

Extraction and Purification:

-

Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 2,5-dibromothiophene-3-carboxaldehyde as a solid.

-

3.3. Quantitative Data Summary

| Parameter | Value | Rationale |

| Equivalents (Substrate) | 1.0 | Reference point |

| Equivalents (POCl₃) | 1.2 | Ensures complete formation of the Vilsmeier reagent. |

| Equivalents (DMF) | Solvent/Reagent | Serves as both reactant and solvent.[13] |

| Temperature (Reagent Prep.) | 0 °C | Control of exothermic reaction. |

| Temperature (Formylation) | 60-70 °C | Overcomes deactivation by bromine atoms. |

| Reaction Time | 4-6 hours | Typical for completion, confirm with TLC. |

| Expected Yield | 70-85% | Literature-supported range for similar substrates. |

Diagram: Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification process.

Trustworthiness: Product Validation and Characterization

The identity and purity of the synthesized 2,5-dibromothiophene-3-carboxaldehyde must be confirmed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool. It should exhibit two singlets in the aromatic/aldehyde region:

-

A singlet for the aldehyde proton (CHO) at approximately δ 9.8-10.0 ppm.

-

A singlet for the remaining thiophene ring proton (at C4) at approximately δ 7.4-7.6 ppm.[14]

-

-

¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbon (~180 ppm), the two bromine-bearing carbons, and the two CH carbons of the thiophene ring.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch should be observed around 1670-1690 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (C₅H₂Br₂OS, MW ≈ 269.94 g/mol ), with the characteristic isotopic pattern for two bromine atoms.

Conclusion: A Versatile Intermediate for Modern Chemistry

The is a reliable and high-yielding reaction that provides access to the versatile 2,5-dibromothiophene-3-carboxaldehyde intermediate. This compound serves as a critical launchpad for synthesizing a wide array of functional materials, including conductive polymers for OLEDs and organic photovoltaics, as well as complex heterocyclic systems for pharmaceutical research.[3][15] By adhering to the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely execute this important transformation.

References

-

Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. [Link]

-

Quinoline. 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers in China. [Link]

-

PrepChem.com. Preparation of 2,5-dibromothiophen. [Link]

- Google Patents.

-

Patil, S. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Vogt, E.-J., et al. Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 2012, 67b, 285 – 294. [Link]

-

Sciforum. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

Shiri, M. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its utility in the synthesis of novel pyrazole and pyridine derivatives. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Syntheses. Catalytic Vilsmeier-Haack Reaction for the Deuterioformylation of Indoles. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. [Link]

-

ResearchGate. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

-

National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

ResearchGate. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers in China - High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 3. Buy 2,5-Dibromothiophene-3-carbaldehyde | 1193-69-7 [smolecule.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. name-reaction.com [name-reaction.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. 2,5-Dibromothiophene-3-carbaldehyde(1193-69-7) 1H NMR [m.chemicalbook.com]

- 15. biosynth.com [biosynth.com]

Introduction: The Structural Significance of a Versatile Heterocycle

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dibromothiophene-3-carbaldehyde

2,5-Dibromothiophene-3-carbaldehyde is a pivotal heterocyclic building block in the fields of organic synthesis and materials science.[1] Its structure, featuring a thiophene ring functionalized with two bromine atoms and an aldehyde group, provides multiple reactive sites for constructing complex molecules, including conjugated polymers and pharmacologically active compounds.[1] The precise characterization of this molecule is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for structural verification and purity assessment.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2,5-Dibromothiophene-3-carbaldehyde. We will delve into the theoretical principles governing its spectral features, present a field-proven experimental protocol for data acquisition, and conduct a detailed interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's spectroscopic properties.

Theoretical Underpinnings of the ¹H NMR Spectrum

The ¹H NMR spectrum of an organic molecule provides a detailed map of the chemical environment of its hydrogen atoms. The spectrum is primarily defined by three key parameters: chemical shift (δ), integration, and spin-spin coupling (J). For 2,5-Dibromothiophene-3-carbaldehyde, these parameters are dictated by the unique electronic landscape of the substituted thiophene ring.

Chemical Shift (δ): Probing the Electronic Environment

The chemical shift indicates the level of magnetic shielding around a proton. Several factors contribute to the chemical shifts observed for 2,5-Dibromothiophene-3-carbaldehyde:

-

Aromatic Ring Current: The thiophene ring possesses aromatic character, which generates a ring current in the presence of an external magnetic field. This induced current deshields the protons attached to the ring, shifting their signals downfield into the aromatic region (typically δ 7.0-8.0 ppm).[2]

-

Inductive and Resonance Effects: The molecule contains three powerful electron-withdrawing groups attached to the thiophene ring: two bromine atoms and a carbaldehyde group.

-

The bromine atoms at positions 2 and 5 are highly electronegative and withdraw electron density from the ring via the inductive effect, causing a deshielding of the remaining ring proton.

-

The carbaldehyde group (-CHO) at position 3 is a potent deactivating group, withdrawing electron density through both induction and resonance. This effect strongly deshields the adjacent proton at position 4.

-

-

Magnetic Anisotropy of the Carbonyl Group: The C=O bond in the aldehyde group exhibits strong magnetic anisotropy. This creates a cone-shaped region of shielding and deshielding. The aldehyde proton itself lies deep within the deshielding zone, which is the primary reason for its characteristic and significant downfield shift (often >9.5 ppm).[3]

Spin-Spin Coupling (J): Unveiling Connectivity

Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent protons through the intervening chemical bonds, resulting in the splitting of NMR signals.[4] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).[4]

In 2,5-Dibromothiophene-3-carbaldehyde, only two protons are present: the ring proton at position 4 (H-4) and the aldehyde proton (-CHO). These protons are separated by four bonds (H-C₄-C₃-C-H). This type of interaction is known as long-range coupling. While three-bond (vicinal) couplings are most common, four-bond (⁴J) couplings can be observed in rigid systems like aromatic rings, though they are typically very small (0-1 Hz).[5] Therefore, we can anticipate a very fine splitting of the signals for H-4 and the aldehyde proton due to this weak ⁴J coupling.

Predicted ¹H NMR Spectrum: A First Look

Based on the theoretical principles discussed, we can predict the key features of the ¹H NMR spectrum:

-

Aldehyde Proton (-CHO): A signal appearing far downfield, in the range of δ 9.5-10.5 ppm. Due to weak long-range coupling with H-4, this signal is expected to be a very finely split doublet, though it may appear as a singlet if the resolution is insufficient to resolve the small J value.

-

Thiophene Proton (H-4): A single signal in the aromatic region, likely between δ 7.0-8.0 ppm. Its downfield position is a result of the cumulative deshielding from the adjacent aldehyde and the two bromine atoms. This signal is also expected to be a finely split doublet due to coupling with the aldehyde proton.

The integration of these two signals should show a 1:1 ratio, corresponding to the single proton of each type.

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality, interpretable NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

The objective of this stage is to prepare a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.

-

Analyte Quantity: Weigh approximately 10-20 mg of 2,5-Dibromothiophene-3-carbaldehyde. This quantity is sufficient for obtaining a high signal-to-noise ratio in a reasonable time frame.[6]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice as the compound is readily soluble in it, and its residual proton signal (δ ~7.26 ppm) typically does not interfere with the analyte's signals. Deuterated solvents are essential to prevent a large, broad solvent signal from overwhelming the analyte signals and to provide a lock signal for the spectrometer.[6][7]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS provides a sharp singlet at δ 0.00 ppm, serving as the universal reference point for the chemical shift scale.[8]

-

Procedure:

-

Place the weighed solid into a clean, dry vial.

-

Add the deuterated solvent containing TMS and gently agitate until the solid is completely dissolved.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any dust or solid impurities that cause line broadening.

-

Ensure the final sample height in the tube is between 4-5 cm to position the sample correctly within the NMR probe's detection coil.[9]

-

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

-

Experiment: Standard single-pulse ¹H acquisition.

-

Number of Scans (NS): 8 to 16 scans. This is generally sufficient for a sample of this concentration to achieve excellent signal-to-noise.

-

Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

-

Acquisition Time (AQ): 3-4 seconds. This determines the digital resolution of the spectrum.

-

Pulse Width (P1): A 90° pulse, calibrated for the specific probe being used.

Spectral Analysis and Data Interpretation

Analysis of the acquired spectrum for 2,5-Dibromothiophene-3-carbaldehyde reveals two distinct signals, confirming the molecular structure. The experimentally observed data, consistent with literature values, is presented below.[5]

Quantitative Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.72 | d (doublet) | 0.45 | 1H |

| Thiophene (H-4) | 7.25 | d (doublet) | 0.45 | 1H |

| (Data obtained in CDCl₃ solution)[5] |

Detailed Signal Assignment

-

Signal at δ 9.72 ppm (Aldehyde Proton): This signal is unequivocally assigned to the aldehyde proton. Its location far downfield is a classic diagnostic feature for aldehydes, primarily due to the strong deshielding effect of the carbonyl group's magnetic anisotropy.[3] The signal is observed as a doublet with a very small coupling constant of 0.45 Hz, which confirms its interaction with the H-4 proton through a four-bond coupling pathway.[5]

-

Signal at δ 7.25 ppm (Thiophene Ring Proton, H-4): This signal is assigned to the sole proton on the thiophene ring. It resides in the aromatic region, shifted downfield by the combined electron-withdrawing power of the two bromine atoms and the adjacent aldehyde functionality. The multiplicity is a doublet, with a coupling constant of 0.45 Hz that perfectly matches that of the aldehyde proton, providing definitive evidence of their mutual coupling.[5]

Visualizations

To further clarify the structural relationships and experimental process, the following diagrams are provided.

Caption: Molecular structure with atom numbering.

Caption: Step-by-step experimental and analysis workflow.

Caption: Visualization of the four-bond coupling interaction.

Conclusion

The ¹H NMR spectrum of 2,5-Dibromothiophene-3-carbaldehyde is simple yet highly informative, displaying two distinct doublets that correspond to the aldehyde and thiophene ring protons. The chemical shifts are governed by the powerful inductive, resonance, and anisotropic effects of the substituents, while the fine splitting pattern reveals a weak long-range four-bond coupling. The detailed protocol and analysis presented in this guide provide a robust framework for the accurate and reliable characterization of this important synthetic intermediate, ensuring its quality and confirming its identity for subsequent applications in research and development.

References

- Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1.

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

Varian. (n.d.). NMR Sample Preparation. [Link]

Sources

- 1. Buy 2,5-Dibromothiophene-3-carbaldehyde | 1193-69-7 [smolecule.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2,5-Dibromothiophene-3-carbaldehyde(1193-69-7) 1H NMR spectrum [chemicalbook.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organomation.com [organomation.com]

Solubility of 2,5-Dibromothiophene-3-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 2,5-Dibromothiophene-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromothiophene-3-carbaldehyde is a pivotal building block in the synthesis of advanced organic materials, particularly conjugated polymers for electronic applications.[1] Its effective use in synthesis, purification, and device fabrication is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive analysis of the molecular properties governing the solubility of 2,5-Dibromothiophene-3-carbaldehyde, summarizes its known qualitative solubility in common organic solvents, and presents a detailed, field-proven protocol for its quantitative determination.

Introduction: The Critical Role of Solubility in Application

2,5-Dibromothiophene-3-carbaldehyde is a substituted thiophene featuring two reactive bromine atoms and a versatile aldehyde functional group.[1] These features make it an ideal precursor for constructing complex π-conjugated systems through cross-coupling reactions (e.g., Suzuki, Stille) and post-polymerization modifications.[1] The success of these synthetic steps, as well as subsequent processing steps like thin-film deposition and purification, hinges on the ability to dissolve the compound in an appropriate solvent. Poor solvent selection can lead to incomplete reactions, low yields, and challenging purification, while optimal solubility ensures homogenous reaction media and facilitates material processing. This guide serves to elucidate the factors that dictate its solubility and provide a practical framework for solvent system design.

Molecular Characteristics Influencing Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is paramount. The structure of 2,5-Dibromothiophene-3-carbaldehyde provides clear indicators of its expected behavior.

-

Core Structure: The molecule is built on a thiophene ring, which is an aromatic, nonpolar heterocycle. Thiophene itself is insoluble in water but soluble in nonpolar organic solvents like benzene and toluene.[2][3] This aromatic core contributes significantly to the molecule's overall nonpolar character.

-

Substituents and Polarity:

-

Bromine Atoms: The two bromine atoms are highly electronegative, but their symmetrical placement at the 2 and 5 positions results in a largely balanced distribution of electron density, minimizing a large net dipole moment for this part of the molecule.

-

Aldehyde Group (-CHO): The formyl group is polar due to the electronegative oxygen atom. This group introduces a dipole moment and the potential for dipole-dipole interactions. However, it is not a hydrogen bond donor and only a weak hydrogen bond acceptor.

-

-

Overall Polarity: The molecule represents a balance between a larger, nonpolar aromatic framework and a smaller, polar aldehyde function. Consequently, it is best described as a sparingly polar to nonpolar compound. This structure predicts poor solubility in highly polar solvents like water and better solubility in solvents of low to moderate polarity.[3][4]

Qualitative Solubility Profile

While precise quantitative data is not widely published, manufacturer and supplier information provides a consistent qualitative profile for 2,5-Dibromothiophene-3-carbaldehyde. This information is summarized below.

| Solvent Class | Solvent Example | Reported Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large, nonpolar thiophene ring and lack of strong hydrogen bonding interactions dominate, making it hydrophobic.[4][5] |

| Ethanol | Soluble | The ethyl group of ethanol provides nonpolar character, while the hydroxyl group can interact with the aldehyde, leading to good compatibility.[5][6] | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Likely Soluble | Often used as a solvent for Vilsmeier-Haack formylation to synthesize this compound, indicating its utility as a solvent.[1] |

| Nonpolar / Halogenated | Dichloromethane (DCM) | Soluble | A common solvent for organic compounds with moderate polarity; its ability to engage in dipole-dipole interactions makes it effective.[4][5] |

| Chloroform | Soluble | Similar to DCM, chloroform is an excellent solvent for a wide range of organic solids.[5] | |

| Ether | Soluble | A common nonpolar solvent that effectively dissolves many organic compounds.[5][6] | |

| Toluene | Likely Soluble | The aromatic nature of toluene is highly compatible with the thiophene ring.[2][3] |

Note: The reported melting point for this solid compound varies across suppliers, with ranges from 47-52 °C to 88-92 °C.[5][7] This highlights the importance of verifying the properties of the specific batch being used.

Guiding Principles for Solvent Selection

The selection of an appropriate solvent is a logical process based on matching the properties of the solute and solvent. The following diagram outlines a decision-making workflow for researchers.

Caption: Logical workflow for selecting a suitable organic solvent.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of 2,5-Dibromothiophene-3-carbaldehyde. This protocol is a self-validating system, ensuring accuracy through the principle of reaching equilibrium saturation.

Objective: To determine the solubility (in mg/mL or mol/L) of 2,5-Dibromothiophene-3-carbaldehyde in a selected organic solvent at a specific temperature.

Materials:

-

2,5-Dibromothiophene-3-carbaldehyde (verify purity)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 or 0.45 µm, ensure chemical compatibility, e.g., PTFE)

-

Spectrophotometer (if using UV-Vis for quantification) or HPLC system

Methodology:

Part A: Preparation of a Saturated Solution

-

Aliquot Solvent: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into a clean, dry vial.

-

Add Excess Solute: Weigh and add an excess amount of 2,5-Dibromothiophene-3-carbaldehyde to the solvent. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration. This is a visual confirmation that the solution is saturated.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously using a magnetic stirrer or shaker. Equilibration time can vary, but 24-48 hours is typically sufficient to ensure the solution is fully saturated.

-

Settling: After equilibration, turn off the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours, keeping the vial in the constant temperature bath. This prevents undissolved particles from being drawn during sampling.

Part B: Sampling and Quantification

-

Sample Collection: Carefully draw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from the vial using a volumetric pipette. Be extremely careful not to disturb the settled solid.

-

Filtration: Immediately filter the collected sample through a chemically compatible syringe filter into a clean, pre-weighed vial or directly into a volumetric flask. This step is critical to remove any microscopic, undissolved particles.

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Once the solvent is fully removed, re-weigh the vial. The mass difference is the amount of dissolved solute.

-

-

Spectroscopic Method (more common):

-

Dilute the filtered sample with a known factor using a volumetric flask and the same solvent. The dilution factor should be chosen to bring the absorbance into the linear range of a previously prepared calibration curve.

-

Measure the absorbance at the λ_max of 2,5-Dibromothiophene-3-carbaldehyde.

-

Calculate the concentration using the Beer-Lambert law and the calibration curve.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of solute in mg) / (Volume of aliquot in mL)

-

Remember to account for any dilution factors used in the spectroscopic method.

-

To convert to mol/L, use the molecular weight of the compound (approx. 269.94 g/mol ).[7]

-

Trustworthiness and Self-Validation: The persistent presence of undissolved solid throughout the equilibration (Step A3) is the internal control that validates the achievement of a saturated state. Repeating the measurement with a different equilibration time (e.g., 72 hours) and obtaining a similar result further confirms that equilibrium was reached.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

2,5-Dibromothiophene-3-carbaldehyde is a sparingly polar compound that exhibits poor solubility in water but good solubility in a range of common organic solvents, particularly those of low to moderate polarity like dichloromethane and chloroform.[4][5] While quantitative solubility data is scarce in the literature, an understanding of its molecular structure allows for rational solvent selection. For applications requiring precise concentration data, the robust experimental protocol provided in this guide offers a reliable method for determining its solubility, empowering researchers to optimize their synthetic and material processing workflows.

References

- Bouling Chemical Co., Limited. 2,5-Dibromothiophene-3-Carbaldehyde - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.

- Smolecule. (2023-08-15). Buy 2,5-Dibromothiophene-3-carbaldehyde | 1193-69-7.

- Quinoline. 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers in China - High Purity Chemical Manufacturer.

- Biosynth. 2,5-Dibromothiophene-3-carboxaldehyde | 1193-69-7 | BAA19369.

- Sigma-Aldrich. 2,5-Dibromothiophene-3-carboxaldehyde 97 | 1193-69-7.

- PubChem. 2,5-Dibromothiophene | C4H2Br2S | CID 18453.

- LibreTexts Chemistry. (2023-08-31). Solubility of Organic Compounds.

- Solubility of Things. Thiophene | Solubility of Things.

- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- BenchChem. improving solubility of thiophene-based intermediates.

Sources

- 1. Buy 2,5-Dibromothiophene-3-carbaldehyde | 1193-69-7 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,5-Dibromothiophene-3-Carbaldehyde | Chemical Properties, Safety Data, Uses & Supplier Information – Expert Guide [chemheterocycles.com]

- 5. 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers in China - High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,5-Dibromothiophene-3-carboxaldehyde 97 1193-69-7 [sigmaaldrich.com]

Safety and handling of 2,5-Dibromothiophene-3-carbaldehyde

An In-depth Technical Guide to the Safe Handling of 2,5-Dibromothiophene-3-carbaldehyde

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5-Dibromothiophene-3-carbaldehyde (CAS No: 1193-69-7). As a pivotal building block in the synthesis of advanced organic electronics, conductive polymers, and potential pharmaceutical intermediates, its unique reactivity necessitates a thorough understanding of its potential hazards.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a safe and efficient laboratory environment.

Hazard Identification and Toxicological Profile

2,5-Dibromothiophene-3-carbaldehyde is a halogenated heterocyclic aldehyde that requires careful handling due to its presumed irritant and toxic properties. While comprehensive toxicological data for this specific compound is limited, information from structurally similar chemicals and supplier safety data sheets allows for a robust hazard assessment.[1][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system, and potential toxicity if ingested.[1][4]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for 2,5-Dibromothiophene-3-carbaldehyde and closely related compounds indicates significant potential hazards. Researchers should operate under the assumption that this compound shares the hazards of its parent structures.

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed. | [4] |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation. | [4][5][6][7] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. | [5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation. | [6][7][8] |

| Acute Toxicity, Oral (Inferred) | H300 | Danger | Fatal if swallowed (inferred from 2,5-dibromothiophene). | [7] |

| Germ Cell Mutagenicity (Inferred) | H341 | Warning | Suspected of causing genetic defects (inferred from 2,5-dibromothiophene). | [7] |

Note: Classifications marked with an asterisk are inferred from closely related compounds and should be treated as potential hazards for 2,5-Dibromothiophene-3-carbaldehyde in the absence of specific data.

Toxicological Summary

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is a less common but highly dangerous route.[5][9]

-

Acute Effects: Direct contact can cause significant irritation to the eyes and skin.[1][5] Inhalation of dust may lead to irritation of the respiratory tract.[7][8] Ingestion is considered toxic and may be fatal; immediate medical attention is critical if swallowed.[4]

-

Chronic Effects: The long-term toxicological properties have not been fully investigated.[1][5][8] As with many halogenated organic compounds, repeated exposure should be avoided. Some related structures are suspected of causing genetic defects, a risk that cannot be ruled out for this compound.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial. This "Hierarchy of Controls" minimizes the risk of exposure at its source.

Caption: Hierarchy of Controls for managing chemical hazards.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of 2,5-Dibromothiophene-3-carbaldehyde, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.

-

Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[10] Ensure these are tested regularly.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.[11]

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended).[12][13] | Provides a barrier against skin irritation. Double-gloving minimizes exposure risk during glove removal or in case of a breach in the outer glove. Change gloves immediately if contaminated. |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[1] Standard safety glasses are insufficient. |

| Body Protection | A flame-resistant lab coat with tight-fitting cuffs.[12] For larger quantities or tasks with a high risk of splashing, a chemically resistant apron or coverall is advised.[14] | Prevents contact with clothing and skin. Cuffs should be tucked under the inner glove to create a seal. |

| Respiratory Protection | Not typically required if all work is conducted within a certified fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary. | Ensures protection from inhaling hazardous dust or vapors in emergency situations where engineering controls are compromised. |

Standard Operating Procedures for Safe Handling

Adherence to validated protocols is the cornerstone of laboratory safety. The following procedures detail the safe handling of 2,5-Dibromothiophene-3-carbaldehyde in common laboratory scenarios.

Protocol 3.1: Weighing and Aliquoting the Solid Compound

-

Preparation: Don all required PPE (double gloves, goggles, lab coat). Designate a specific area within the fume hood for weighing. Place a weigh boat on an analytical balance.

-

Tare Balance: Close the balance doors and tare the balance with the weigh boat inside.

-

Aliquot Transfer: Using a clean spatula, carefully transfer the desired amount of 2,5-Dibromothiophene-3-carbaldehyde from the stock bottle to the weigh boat. Perform this transfer slowly and close to the surface of the weigh boat to minimize the generation of airborne dust.

-

Sealing: Immediately and securely close the main stock bottle.

-

Cleanup: Carefully wipe the spatula with a solvent-dampened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in the appropriate solid hazardous waste container. Decontaminate the balance and surrounding area within the fume hood.

Protocol 3.2: Preparation of a Solution

This protocol assumes the solid has already been weighed as described in Protocol 3.1.

Caption: Workflow for preparing a solution of 2,5-Dibromothiophene-3-carbaldehyde.

-

Vessel Preparation: Place an appropriately sized, dry reaction flask containing a magnetic stir bar inside the fume hood. Place a powder funnel in the neck of the flask.

-

Solid Transfer: Carefully transfer the pre-weighed solid from the weigh boat into the flask through the powder funnel.

-

Rinsing: Rinse the weigh boat and the funnel with a small amount of the intended solvent to ensure a complete quantitative transfer.

-

Solvent Addition: Add the remaining solvent to the flask to reach the target concentration.

-

Dissolution: Begin stirring to facilitate dissolution. The compound is soluble in common organic solvents like dichloromethane.[15][16]

-

Cleanup: Dispose of the used weigh boat in the solid hazardous waste container.

Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

-

Conditions: Store in a cool, dry, dark, and well-ventilated area, ideally in a refrigerator rated for chemical storage (2-8°C).[4][15][16]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air, which could lead to degradation.[16] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases, as contact can lead to vigorous or explosive reactions.[6][8][15]

Waste Management

-

Waste Segregation: Never dispose of 2,5-Dibromothiophene-3-carbaldehyde down the drain.[6] Maintain separate, clearly labeled, and sealed waste containers for:

-

Solid Waste: Contaminated gloves, wipes, weigh boats, and excess solid reagent.

-

Halogenated Liquid Waste: Unused solutions and solvent rinses.

-

-

Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone), and the rinse should be collected in the halogenated liquid waste container. Following the solvent rinse, glassware can be washed with soap and water.

-

Disposal: All waste must be disposed of through an approved hazardous waste disposal program, in accordance with local, state, and federal regulations.[5][10]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Exposure Response

| Exposure Type | Immediate Action |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [5][6] |

| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and call a poison control center. Provide the Safety Data Sheet to the medical personnel.[5] |

Spill Response

Caption: Decision tree for responding to a solid chemical spill.

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Control: If possible without risk, remove ignition sources.

-

Contain: For a small spill, cover it with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep the contained material into a labeled, sealable container for hazardous waste. Avoid creating dust.

-

Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or institutional safety officer.

References

- Quinoline Chemical Manufacturer. (n.d.). 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers in China.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Dibromothiophene.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromothiophene-3-carbaldehyde.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dibromothiophene-2-carboxylic acid.

- Bouling Chemical Co., Limited. (n.d.). 2,5-Dibromothiophene-3-Carbaldehyde.

-

PubChem. (n.d.). 2,5-Dibromothiophene. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - Thiophene-2-carboxaldehyde.

- Smolecule. (2023). Buy 2,5-Dibromothiophene-3-carbaldehyde | 1193-69-7.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.

- BLD Pharm. (n.d.). 1193-69-7|2,5-Dibromothiophene-3-carbaldehyde.

- Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.

- DuPont. (n.d.). Personal Protection Product Catalogue.

- ChemDad. (n.d.). 2,5-Dibromothiophene-3-carbaldehyde.

- Biosynth. (n.d.). 2,5-Dibromothiophene-3-carboxaldehyde.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Thiophenecarboxaldehyde.

- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- SKAN. (n.d.). PRODUCT BROCHURE Personal protective equipment and consumables.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look.

Sources

- 1. Buy 2,5-Dibromothiophene-3-carbaldehyde | 1193-69-7 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. 1193-69-7|2,5-Dibromothiophene-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. pppmag.com [pppmag.com]

- 13. skan.com [skan.com]

- 14. dupontdenemours.fr [dupontdenemours.fr]

- 15. 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers in China - High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 16. 2,5-Dibromothiophene-3-Carbaldehyde | Chemical Properties, Safety Data, Uses & Supplier Information – Expert Guide [chemheterocycles.com]

Application Notes and Protocols for Stille Coupling of 2,5-Dibromothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic C-C Bond Formation on a Versatile Thiophene Scaffold

2,5-Dibromothiophene-3-carbaldehyde is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems integral to pharmaceuticals, organic electronics, and materials science. Its two distinct bromine atoms at the α-positions (2 and 5) offer opportunities for selective functionalization. The Stille cross-coupling reaction, a palladium-catalyzed process that joins an organotin compound with an organic halide, stands out as a robust and highly functional-group-tolerant method for C-C bond formation.[1][2]

This guide provides an in-depth technical overview and detailed protocols for the regioselective Stille coupling of 2,5-Dibromothiophene-3-carbaldehyde. We will delve into the mechanistic underpinnings that govern the reaction's selectivity, provide a step-by-step protocol for mono-arylation at the more reactive C5 position, and discuss the critical parameters that ensure a successful and reproducible outcome. A key advantage of the Stille coupling is its compatibility with a wide array of functional groups, including the aldehyde moiety present in our substrate, thus obviating the need for protection-deprotection sequences.[3][4]

The Principle of Regioselectivity in the Stille Coupling of 2,5-Dibromothiophene-3-carbaldehyde

The two bromine atoms in 2,5-Dibromothiophene-3-carbaldehyde are not electronically equivalent. The inherent reactivity of α-positions in thiophenes, combined with the electronic influence of the C3-carbaldehyde group, dictates the regioselectivity of the coupling reaction. The oxidative addition of the palladium(0) catalyst to the C-Br bond is the initial and selectivity-determining step in the catalytic cycle.

In polyhalogenated thiophenes, the α-positions (C2 and C5) are generally more susceptible to oxidative addition than the β-positions. For 2,5-dibromothiophene derivatives with a substituent at the C3 position, the C5-Br bond is typically more reactive than the C2-Br bond in palladium-catalyzed cross-coupling reactions.[5] This preferential reactivity is attributed to a combination of steric and electronic factors. The electron-withdrawing nature of the aldehyde group at C3 renders the adjacent C2 and C4 positions more electron-deficient. Consequently, the C5 position is more electron-rich relative to the C2 position, facilitating the oxidative addition of the Pd(0) catalyst. This allows for a selective mono-functionalization at the C5 position by carefully controlling the stoichiometry of the organotin reagent.

Catalytic Cycle of the Stille Coupling Reaction

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The cycle commences with the oxidative addition of the organic halide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group (R²) from the organotin reagent (R²-SnR₃) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[1]

Experimental Protocols

Protocol 1: Selective Mono-Stille Coupling at the C5 Position

This protocol details the selective mono-arylation of 2,5-Dibromothiophene-3-carbaldehyde at the C5 position using an aryl tributylstannane reagent.

Materials and Reagents:

-

2,5-Dibromothiophene-3-carbaldehyde

-

Aryl tributylstannane (e.g., Tributyl(phenyl)stannane)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Anhydrous, degassed reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Saturated aqueous potassium fluoride (KF) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Parameters Table:

| Parameter | Recommended Value | Notes |